(S)-2-Methylmorpholine
Overview
Description
(S)-2-Methylmorpholine is an organic compound belonging to the class of heterocyclic amines. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a morpholine ring substituted with a methyl group at the second position. The (S)-enantiomer refers to the specific spatial arrangement of the atoms, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Methylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Methylating Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2-methylpyridine followed by cyclization. This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Methylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(S)-2-Methylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (S)-2-Methylmorpholine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but typically, it exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Morpholine: The parent compound without the methyl substitution.
N-Methylmorpholine: A similar compound with the methyl group on the nitrogen atom.
2,6-Dimethylmorpholine: A compound with two methyl groups on the morpholine ring.
Uniqueness: (S)-2-Methylmorpholine is unique due to its chiral nature and specific substitution pattern. This can result in distinct chemical reactivity and biological activity compared to its analogs. Its chirality can also influence its interactions with other chiral molecules, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2S)-2-methylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMMFVPUIVBYII-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653199 | |
Record name | (2S)-2-Methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74572-13-7 | |
Record name | (2S)-2-Methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-methylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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